![molecular formula C15H23NO3 B2635105 tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate CAS No. 1423025-77-7](/img/structure/B2635105.png)
tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate
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Overview
Description
“tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate” is a chemical compound with the CAS Number: 1423025-77-7 . It has a molecular weight of 265.35 . The IUPAC name for this compound is tert-butyl 2-hydroxy-1-methyl-3-phenylpropylcarbamate . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate” is 1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . It has a melting point range of 109.0 to 113.0 degrees Celsius .Scientific Research Applications
- Indiacen A and Indiacen B Precursor : tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate serves as a potential precursor for biologically active natural products like Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antinociceptive, and cytotoxic effects.
- β-Secretase and Acetylcholinesterase Inhibition : In vitro studies suggest that a related compound, M4, acts as both a β-secretase and an acetylcholinesterase inhibitor, preventing amyloid beta peptide (Aβ) aggregation and fibril formation . Such properties are relevant in Alzheimer’s disease drug development.
- UV Spectrum and Antioxidant Activity : tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate may possess antioxidant properties. Studying its UV spectrum helps understand its electronic structure and excitation characteristics, which are crucial for detection and assessment .
- Efficient Synthesis : Researchers have developed efficient synthetic routes to obtain tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate using commercially available starting materials. These methods improve yield and selectivity, making it accessible for further studies .
Biological Activity and Drug Development
Antioxidant Properties
Synthetic Chemistry
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(3-hydroxy-4-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYJCKGJSFJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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